Nisinic acid

Vue d'ensemble

Description

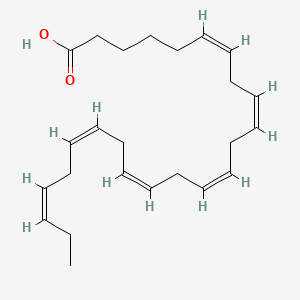

Nisinic acid is a very long chain polyunsaturated omega-3 fatty acid, similar to docosahexaenoic acid (DHA). The lipid name is 24:6 (n-3) and the chemical name is all - cis -6,9,12,15,18,21-tetracosahexaenoic acid .

Synthesis Analysis

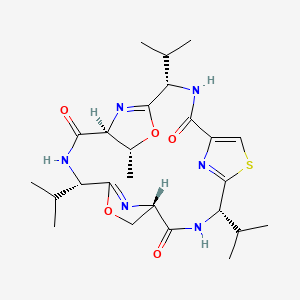

Nisin is a peptide with antibacterial activity against a variety of pathogens. It was originally obtained from a Lactococcus lactis. It is classified as a class I bacteriocin, as it is synthesized by ribosomes and post-translationally modified . Nisin is synthesized by a putative membrane-associated lantibiotic synthetase complex composed of the dehydratase NisB, the cyclase NisC, and the ABC transporter NisT in Lactococcus lactis .Molecular Structure Analysis

The molecular formula of Nisinic acid is C24H36O2 .Chemical Reactions Analysis

The overall reaction rate in a 15% nitric acid and 10% formic acid aqueous solution was formulated using an autocatalytic reaction model. The apparent activation energy was 75.2 kJ mol −1, and the pre-exponential factor was 7.87 × 10 8 s −1 .Physical And Chemical Properties Analysis

The molecular weight of Nisinic acid is 356.5 g/mol. The molecular formula is C24H36O2 .Applications De Recherche Scientifique

Food Preservation

Nisinic acid has been explored for its potential as a natural food preservative . Studies have shown that when nisin is modified at the nanoscale with milk-derived proteins, it enhances its physicochemical properties and antibacterial activity . This modification could potentially improve the bioavailability of nisin in food systems, offering a natural alternative to synthetic preservatives.

Antibacterial Applications

The antibacterial properties of nisinic acid are well-documented, particularly against Gram-positive bacteria . Research has indicated that nisinic acid can disrupt bacterial cell membranes, leading to its use in combating pathogens like Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus . This makes it a valuable agent in the medical field for preventing infections.

Biomedical Engineering

Nisinic acid has been bioengineered to produce novel variants with expanded functionality. These advancements have opened up possibilities for nisinic acid in the biomedical field , where it could be used to develop new antimicrobial agents that address antibiotic resistance .

Influence on the Microbiome

Emerging research suggests that nisinic acid could influence the gastrointestinal microbiome . Given the growing recognition of the microbiota’s role in health and disease, nisinic acid may have applications in promoting gut health and managing conditions influenced by gut bacteria .

Marine Biology and Nutrition

In marine biology, nisinic acid is recognized for its presence in echinoderms and its potential as a source of essential polyunsaturated fatty acids (PUFAs). Its structure and bioactivity are of interest for nutritional applications, particularly in the development of dietary supplements .

Chemotaxonomic Markers

The unique fatty acids found in echinoderms, including nisinic acid, may serve as chemotaxonomic markers . This application is significant for the classification and study of marine biodiversity, as well as for understanding the ecological roles of these organisms .

Therapeutic Applications

Although not extensively studied, the long-chain PUFAs longer than DHA, such as nisinic acid, show promise for therapeutic applications . They may play a role in the development of treatments for various health conditions, given their biological activities .

Nanotechnology

The self-assembly properties of milk proteins combined with nisinic acid have led to the creation of nanoparticles . These nanoparticles have potential applications in various fields, including targeted drug delivery and the development of novel food packaging materials .

Mécanisme D'action

Target of Action

Nisinic acid is a very long chain polyunsaturated omega-3 fatty acid . It is structurally similar to docosahexaenoic acid (DHA) .

Mode of Action

Like other omega-3 fatty acids, it is likely to be involved in the regulation of cell membrane fluidity and signal transduction pathways .

Biochemical Pathways

Nisinic acid is synthesized from precursor fatty acids . The final step in DHA synthesis involves peroxisomal β-oxidation to remove the 2-carbon acetyl-CoA from the 24:6 fatty acid called tetracosahexaenoic acid (also called nisinic acid) . This pathway involves both the D5D and D6D desaturases .

Pharmacokinetics

As a fatty acid, it is likely to be absorbed in the intestines, distributed via lipoproteins in the blood, metabolized in the liver, and excreted in the feces .

Result of Action

Omega-3 fatty acids are generally known to have anti-inflammatory effects, contribute to the health of the retina and brain, and may have cardiovascular benefits .

Action Environment

The action, efficacy, and stability of nisinic acid can be influenced by various environmental factors. For instance, diet can affect the levels of nisinic acid in the body . Cold-water fish such as cod and sardines are high in omega-3 fatty acids . Therefore, a diet rich in these types of fish could potentially increase the levels of nisinic acid in the body .

Propriétés

IUPAC Name |

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJECVSSKXFCJ-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318739 | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Nisinic acid | |

CAS RN |

68378-49-4, 81247-23-6 | |

| Record name | C24:6n-3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68378-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

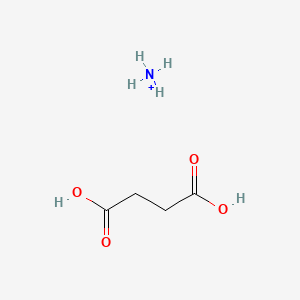

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is nisinic acid and where is it found?

A1: Nisinic acid is a highly unsaturated fatty acid first isolated from sardine oil [, ]. It has also been found in the oil of "Hokke" (Pleurogrammus monopterygius) [] and tunny oil [].

Q2: What is the chemical structure of nisinic acid?

A2: While the exact structure wasn't fully elucidated in these early studies, researchers determined that nisinic acid has the molecular formula C24H36O2 and contains six double bonds [, ]. Through ozonolysis, they identified specific structural components, including:

Q3: How do scientists analyze nisinic acid?

A3: Researchers in these studies used a combination of techniques to study nisinic acid, including:

- Extraction and Isolation: Nisinic acid was separated from other components in fish oils using techniques like cooling and conversion to methyl esters [, , ].

- Distillation: Fractional distillation under reduced pressure helped to further purify nisinic acid based on its boiling point [, ].

- Ozonolysis: This chemical degradation technique allowed researchers to break down nisinic acid into smaller, identifiable fragments, providing clues about its structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.